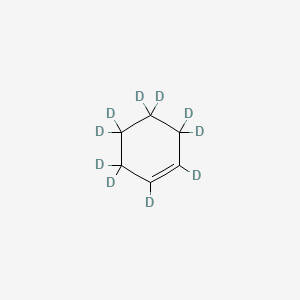

Cyclohexene-d10

Description

Significance of Deuterium (B1214612) Labeling in Chemical Science

Deuterated compounds are extensively used as tracers to track the metabolic pathways of molecules within biological systems. By following the journey of the deuterium-labeled molecule, scientists can map how it is absorbed, distributed, and metabolized. Furthermore, in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from proton signals, thereby enhancing the clarity and resolution of the spectra for the molecule of interest. clearsynth.com Deuterium's distinct magnetic properties compared to hydrogen reduce background noise, facilitating more precise structural analysis and the study of molecular dynamics. clearsynth.com This makes deuterium labeling an indispensable tool in diverse fields such as medicinal chemistry, biochemistry, and organic synthesis. clearsynth.comclearsynth.com

Overview of Cyclohexene-d10 (B72652) as a Research Tool

This compound (C₆D₁₀) is a fully deuterated analog of cyclohexene (B86901) that has become a valuable instrument in detailed chemical investigations. Its primary applications lie in mechanistic studies, spectroscopy, and as an internal standard for analytical measurements. guidechem.comoup.com

In the study of reaction mechanisms, this compound is crucial for understanding kinetic isotope effects. For instance, in oxidation reactions mediated by manganese(IV)-oxo complexes, a significant kinetic isotope effect (KIE) of 41 was observed when comparing the reactivity of C-H bonds in normal cyclohexene versus the C-D bonds in this compound. This large KIE indicates that the cleavage of this bond is the rate-determining step in the allylic oxidation pathway. Conversely, in epoxidation reactions, the KIE is approximately 1.0, suggesting that the C-H(D) bonds are not involved in the rate-limiting step of this transformation. gdut.edu.cn Such studies allow researchers to selectively probe different reaction pathways; the deuteration of cyclohexene can shift the selectivity of certain oxidation reactions toward epoxidation because the C–D bond is stronger and less reactive than the C–H bond.

The ozonolysis of this compound has also been investigated to understand the formation of highly oxidized organic compounds in the atmosphere. acs.org Studies showed that using the deuterated version slows down hydrogen-shift reactions due to the primary kinetic isotope effect, which helps to clarify the complex reaction mechanism. acs.org

In spectroscopy, particularly NMR, this compound is used to provide clearer spectra due to the absence of proton signals that would otherwise complicate the analysis. This allows for precise structural elucidation and the study of molecular dynamics. It also serves as a crucial tool in synthetic chemistry for the development of internal standards used in mass spectrometry, ensuring accurate quantification of analytes. veeprho.com

The synthesis of this compound can be achieved through several methods, including the acid-catalyzed dehydration of cyclohexanol-d12 (B1349753) or through H/D-exchange reactions. oup.com One efficient method involves a ruthenium-catalyzed H/D-exchange reaction of cyclohexene with deuterium oxide (D₂O) under microwave irradiation. oup.comoup.com The purity of the resulting this compound is typically confirmed using NMR spectroscopy and mass spectrometry to ensure the complete replacement of hydrogen with deuterium.

Table 1: Physical and Chemical Properties of this compound This table presents key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₁₀ | |

| Molecular Weight | 92.21 g/mol | guidechem.com |

| CAS Number | 1603-55-0 | guidechem.com |

| Physical State | Colorless Liquid | guidechem.comcdnisotopes.com |

| Density | 0.908 g/mL at 25°C | |

| Boiling Point | 83 °C | guidechem.com |

| Melting Point | -104 °C | guidechem.comchemsrc.com |

| Flash Point | -12 °C | chemsrc.com |

| Refractive Index | n20/D 1.442 | guidechem.com |

| Isotopic Purity | 98 atom % D |

Table 2: Research Findings on this compound Oxidation This table summarizes findings from oxidation studies involving this compound, highlighting the impact of deuteration on reaction pathways.

| Catalyst System | Preferred Pathway | Product Ratio (Epoxide:Allylic) | Kinetic Isotope Effect (KIE) | Source(s) |

| Mn(IV)-oxo + HOTf | Epoxidation | 4:1 | ~1.0 | |

| Mn(IV)-oxo (neutral) | Allylic Oxidation | 1:2 | 41 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-KYJNQUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583823 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-50-0 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16035-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Control

The synthesis of Cyclohexene-d10 (B72652), a fully deuterated analog of cyclohexene (B86901), involves sophisticated methods that allow for high levels of isotopic incorporation. These strategies are broadly categorized into direct hydrogen/deuterium (B1214612) exchange on a pre-formed cyclohexene ring and the construction of the deuterated ring from aromatic precursors, which offers exceptional control over the placement of deuterium atoms.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclohexene-d10 (B72652)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, leveraging the distinct magnetic properties of deuterium (B1214612) to provide unparalleled insights into its molecular features. musechem.com

Deuterium (2H) NMR Applications in Structural Elucidation

Deuterium (²H) NMR spectroscopy is instrumental in confirming the successful deuteration of the cyclohexene (B86901) molecule. The absence of signals in the typical proton (¹H) NMR chemical shift regions for olefinic and aliphatic protons is a primary indicator of high isotopic enrichment. In ²H NMR, the presence of deuterium provides a distinct signal that enhances the clarity of the spectra. For instance, the ²H NMR spectrum of this compound exhibits characteristic signals, such as a singlet at approximately 5.73 ppm corresponding to the two deuterium atoms on the double bond (C(1,2)D) and another singlet around 1.96 ppm for the eight deuterium atoms on the saturated carbons (C(3,4,5,6)D₂). This allows for precise structural analysis and confirmation of the deuterated positions.

Carbon-13 (13C) NMR for Regiochemical Analysis

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for analyzing the regiochemistry of this compound and its derivatives. In the non-deuterated cyclohexene, the ¹³C NMR spectrum shows three distinct signals corresponding to the three different carbon environments: the two equivalent olefinic carbons (C=C), the two equivalent allylic carbons, and the two equivalent carbons furthest from the double bond. docbrown.info The introduction of deuterium atoms in this compound leads to isotopic shifts in the ¹³C NMR spectrum, which can be used to distinguish between the different carbon atoms. nih.gov This technique is particularly useful for confirming the expected regiochemistry of deuterated isotopomers. nih.gov For example, the introduction of a single deuterium atom allows for the distinction of all six carbon atoms in the ¹³C NMR spectrum due to isotopic shifting. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Cyclohexene

| Carbon Atom | Chemical Shift (ppm) |

| C=C | ~127 |

| Allylic C | ~25 |

| Other C | ~23 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. This table represents the general chemical shifts for the non-deuterated cyclohexene for comparative purposes.

Utility in Molecular Dynamics and Conformational Studies

The replacement of hydrogen with deuterium in this compound facilitates the study of molecular dynamics and conformational changes using NMR spectroscopy. The different magnetic properties of deuterium compared to hydrogen can be exploited to probe molecular interactions and dynamics in greater detail. Molecular mechanics and dynamics calculations, often combined with NMR-derived distance constraints, are employed to model the solution-state structure of molecules. nih.gov While specific studies on the molecular dynamics of this compound using this combined approach are not extensively detailed in the provided search results, the general methodology is well-established for similar molecules. nih.gov

Quantitative NMR for Deuterium Enrichment Determination

Quantitative NMR (qNMR) offers a robust method for determining the deuterium enrichment of this compound. sigmaaldrich.com While conventional proton NMR is limited for highly deuterated compounds due to weak residual proton signals, deuterium NMR provides a practical alternative for verifying structure and determining enrichment levels. sigmaaldrich.com By using appropriate experimental parameters, deuterium NMR spectra can provide quantitative information about the deuterium atom percentage. sigmaaldrich.com Furthermore, specialized techniques that utilize the deuterium-induced isotope shifts on quaternary ¹³C NMR signals can be employed for the site-specific quantification of deuterium content, which is particularly valuable for compounds produced by non-specific deuteration methods. researchgate.net

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an essential technique for confirming the isotopic composition and assessing the purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for evaluating the isotopic purity of this compound. HRMS can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the expected molecular formula C₆D₁₀. The molecular weight of this compound is 92.19 g/mol , compared to 82.14 g/mol for its non-deuterated counterpart, and HRMS can easily distinguish between these and other isotopologues. nist.gov This technique is also used to determine the levels of isotopic purity for various cyclohexene isotopologues by analyzing their corresponding methylated adducts. nih.gov Commercial suppliers of this compound often provide an isotopic purity specification, for example, 98 atom % D.

Gas Chromatography-Mass Spectrometry (GC-MS) in Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. In the context of reactions involving this compound, GC-MS plays a crucial role in analyzing the product mixture. The separation of components is achieved by the gas chromatograph, and the mass spectrometer provides detailed mass information for each component, allowing for their identification.

In studies of the gas-phase reaction of ozone with this compound, GC-MS has been instrumental in identifying the resulting products. acs.org For instance, in the presence of an OH radical scavenger, the formation of pentanal-d10 was confirmed through GC-MS analysis. acs.org The mass spectra of the deuterated products will show a characteristic mass shift compared to their non-deuterated counterparts, confirming the incorporation and position of deuterium atoms in the product molecules. For example, the molecular ion peak for this compound is observed at m/z 92, whereas for cyclohexene it is at m/z 82.

Research on the oxidation of olefins by manganese(IV)-oxo complexes also utilizes GC-MS to identify the organic products formed from the reaction with this compound. rsc.org The analysis helps in determining the chemoselectivity of the oxidation, distinguishing between epoxidation and allylic oxidation pathways. rsc.org

Table 1: GC-MS Analysis of this compound Reaction Products

| Reactant | Reaction Condition | Major Deuterated Product Identified by GC-MS | Reference |

| This compound | Gas-phase ozonolysis with OH scavenger | Pentanal-d10 | acs.org |

| This compound | Oxidation with Mn(IV)-oxo complexes | Cyclohexene oxide-d10 | rsc.org |

Application in Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a quantitative analytical method that relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample. By measuring the isotope ratio of the analyte in the mixture, the initial concentration of the unlabeled analyte can be accurately determined. This technique is particularly valuable as it corrects for losses during sample preparation and analysis.

This compound can be employed as an internal standard in isotope dilution GC/MS for the quantification of volatile organic compounds in environmental samples. epa.govepa.gov The labeled compound is added to the sample at the beginning of the analytical procedure. epa.gov Since the labeled and unlabeled compounds exhibit nearly identical chemical behavior, any loss during extraction, cleanup, and injection will affect both equally. The quantification is then based on the ratio of the mass spectrometric signals of the native analyte to its deuterated analog.

Hydrogen/Deuterium Exchange Mass Spectrometry for Mechanistic Insights

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics, conformation, and interactions. nih.gov While typically applied to biological macromolecules, the principles of H/D exchange can also provide mechanistic insights into chemical reactions. In the context of this compound, studying the reverse process—deuterium/hydrogen (D/H) back-exchange—can reveal information about the lability of deuterium atoms at different positions under various conditions. rsc.org

For instance, exposing this compound to a protic solvent and monitoring the rate of deuterium loss from specific sites using mass spectrometry can provide information about the relative acidities of the C-D bonds and the stability of the corresponding carbanionic intermediates. This information is crucial for understanding reaction mechanisms where proton abstraction is a key step. The prevention of back-exchange is a significant consideration in HDX-MS experiments to ensure the reliability of the data. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. up.ac.za These techniques are highly sensitive to isotopic substitution, making them ideal for studying deuterated compounds like this compound.

Infrared Spectroscopic Analysis of Reaction Products

FT-IR spectroscopy can be used to monitor the progress of reactions involving this compound and to identify the functional groups present in the products. For example, in the ozonolysis of this compound, in situ FT-IR spectroscopy was used alongside GC-MS to identify the products formed. acs.org The appearance of new vibrational bands corresponding to carbonyl groups (C=O) or hydroxyl groups (O-H, or O-D) can indicate the formation of oxidation products.

Investigation of Vibrational Modes and Isotopic Shifts

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increase in mass. libretexts.org According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is twice as massive as hydrogen, C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. msu.edu This isotopic shift is a key feature in the vibrational spectra of this compound.

Studies on the vibrational spectra of cyclohexene and its deuterated analogs have allowed for detailed assignments of the observed vibrational modes. researchgate.net For instance, the C-H stretching vibrations in cyclohexene are typically observed just below 3000 cm⁻¹. rasayanjournal.co.in In this compound, the corresponding C-D stretching vibrations would be expected at significantly lower wavenumbers, approximately in the 2100-2200 cm⁻¹ region. This clear separation of vibrational bands helps in assigning specific modes and understanding the molecular structure and bonding. optica.org

Table 2: Comparison of C-H and C-D Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Reference |

| C-H/C-D Stretching | 2800–3100 cm⁻¹ | ~2100-2300 cm⁻¹ | msu.eduoptica.org |

Electronic Spectroscopy (UV-Vis) in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a valuable tool for monitoring reaction kinetics and observing the formation and decay of reaction intermediates. suisse-tp.ch While cyclohexene itself does not have strong absorptions in the standard UV-Vis range, many of its reaction products or reaction intermediates, particularly those involving the formation of conjugated systems or the involvement of transition metal complexes, do. nanoqam.ca

In studies involving the oxidation of cyclohexene and this compound by metal-oxo complexes, UV-Vis spectroscopy is used to monitor the decay of the metal-oxo species. researchgate.netresearchgate.net By observing the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. Comparing the reaction rates for cyclohexene and this compound allows for the determination of the kinetic isotope effect (KIE), which provides significant insight into the reaction mechanism, particularly whether a C-H (or C-D) bond is broken in the rate-determining step. researchgate.netrsc.org

Mechanistic Investigations Using Cyclohexene D10

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). In the context of cyclohexene-d10 (B72652), this is typically expressed as kH/kD, comparing the reactivity of cyclohexene (B86901) to its deuterated counterpart. These effects are most pronounced when the relative mass change is large, as is the case when hydrogen is replaced by deuterium (B1214612). wikipedia.org

A primary deuterium kinetic isotope effect is observed when a bond to a deuterium atom is being broken or formed in the rate-determining step of a reaction. The C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a kH/kD value significantly greater than 1.

This compound has been instrumental in studying hydrogen atom transfer (HAT) reactions. In these processes, the cleavage of an allylic C-H (or C-D) bond is often a key step. For instance, in oxidation reactions catalyzed by certain metal-oxo complexes, a large primary KIE is observed, indicating that the abstraction of a hydrogen atom is a critical part of the mechanism. researchgate.net

One notable study on the oxidation of cyclohexene by a high-valent iron(IV)-oxo porphyrin π-cation radical complex revealed a significant KIE. researchgate.net The reaction can proceed via two main pathways: C=C epoxidation or C-H hydroxylation (allylic C-H bond activation). By comparing the reaction rates of cyclohexene and this compound at various temperatures, researchers can dissect the contribution of each pathway. researchgate.net

In another example, the oxidation of cyclohexene by a nonheme iron(IV)-oxo complex, [FeIV(O)(N4Py)]2+, exhibited a very large KIE of >30 in hydrogen abstraction from ethylbenzene (B125841) versus its deuterated form, suggesting a rate-determining C-H bond cleavage. nih.gov Similarly, the oxidation of cyclohexene by a heme compound II model with an electron-deficient porphyrin ligand resulted in a KIE of 41, favoring the allylic oxidation product, 2-cyclohexen-1-ol. researchgate.netosti.gov This large KIE strongly supports a mechanism where the allylic C-H bond is broken in the rate-limiting step.

Conversely, when the oxidation of this compound by a different heme compound II model resulted in a KIE of 1, it indicated that the C-H bonds were not involved in the rate-determining step, and the reaction proceeded primarily through epoxidation. researchgate.netosti.gov

Table 1: Kinetic Isotope Effects in the Oxidation of Cyclohexene

| Oxidant | Reaction Pathway | kH/kD | Reference |

|---|---|---|---|

| High-valent iron(IV)-oxo porphyrin π-cation radical complex | C-H Hydroxylation | >1 | researchgate.net |

| [FeIV(O)(N4Py)]2+ | Hydrogen Abstraction | >30 | nih.gov |

| Heme compound II model (electron-deficient porphyrin) | Allylic Oxidation | 41 | researchgate.netosti.gov |

| Heme compound II model (electron-rich porphyrin) | Epoxidation | 1 | researchgate.netosti.gov |

| Non-acid-bound Mn(IV)-oxo complexes | Allylic C–H(D) activation | 41 |

The magnitude of the primary DKIE provides crucial information about the transition state of the rate-determining step. A large KIE, typically in the range of 6-10 for C-H vs C-D bond cleavage, suggests a transition state where the hydrogen is being transferred symmetrically between the donor and acceptor. wikipedia.org The observation of a KIE of 41 in the allylic oxidation of cyclohexene by a non-acid-bound Mn(IV)-oxo complex points towards C-H bond cleavage being the rate-limiting step.

In the dehydration of cyclohexanol (B46403) on zeolite catalysts, the kinetic isotope effect was used to probe whether the C-O or C-H bond cleavage is the rate-determining step in the E1 elimination pathway. osti.gov Experiments comparing the reaction of cyclohexanol-d0 and cyclohexanol-d12 (B1349753) yielded initial molar ratios of cyclohexene-d0 to this compound between 1.79:1 and 2.15:1, which represents the KIE. osti.gov In aqueous solutions, Cβ-H cleavage was found to be the rate-determining step. osti.gov

In some reactions, the observed KIE is exceptionally large, exceeding the semiclassical limit of around 7 at room temperature. These large KIEs are often attributed to quantum mechanical tunneling, where the hydrogen atom, due to its wave-like properties, can pass through the activation barrier rather than going over it. uc.ptacs.org This phenomenon is more significant for hydrogen than for deuterium due to hydrogen's lower mass.

Studies on the oxidation of cyclohexene by a high-valent iron(IV)-oxo complex have suggested a significant tunneling effect in the hydrogen atom abstraction from the allylic C-H bonds. researchgate.net When cyclohexene was substituted with this compound, the epoxidation pathway became dominant regardless of the temperature. This led to the proposal that tunneling is a determining factor in the switch from the C=C epoxidation pathway to the C-H hydroxylation pathway as the reaction temperature is decreased. researchgate.netacs.org

In the reaction of a nonheme iron(IV)-oxo intermediate with various substrates, large, non-classical KIE values were observed for substrates with C-H bond dissociation energies below approximately 93 kcal/mol, suggesting a mechanism involving hydrogen tunneling. nih.gov

Secondary deuterium kinetic isotope effects (SKIEs) are observed when the deuterium-labeled bond is not broken or formed in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. princeton.edu They are often used to probe changes in hybridization at the carbon atom bearing the deuterium.

For example, a change in hybridization from sp3 in the reactant to sp2 in the transition state typically results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse SKIE (kH/kD < 1). wikipedia.org In a study of the trans → cis isomerization of 1-phenylcyclohexene-2-d, a secondary KIE of 2.0 was reported, which is unusually large for a secondary effect. researchgate.net This was attributed to the loss of the zero-point energy associated with the out-of-plane C-H bending mode. researchgate.net

Several experimental techniques are employed to determine kinetic isotope effects. A common method is the direct comparison of reaction rates, where the kinetics of the undeuterated and deuterated reactants are measured in separate experiments under identical conditions. nih.gov

Another powerful technique is the intermolecular competition experiment. nih.gov In this method, a mixture of the undeuterated and deuterated reactants is allowed to react, and the ratio of the products is determined at a low conversion. This product ratio is directly related to the KIE. For example, in the zeolite-catalyzed dehydration of a mixture of cyclohexanol-d0 and cyclohexanol-d12, the initial molar ratio of the resulting cyclohexene-d0 and this compound provides the KIE. osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for analyzing the products of these competition experiments. nih.govnih.gov For instance, in the oxidation of a mixture of cyclohexene and this compound, 2H-NMR can be used to identify and quantify the formation of cyclohexene oxide-d10. rsc.org Mass spectrometry, including isotope ratio mass spectrometry (IRMS) and gas chromatography-mass spectrometry (GC-MS), is also widely used for precise determination of isotope ratios in products. nih.govrsc.org

Methodologies for KIE Determination

Intermolecular Competition Experiments

Intermolecular competition experiments are a common method for determining the kinetic isotope effect. In these experiments, a mixture of a non-deuterated substrate (e.g., cyclohexane) and its deuterated counterpart (e.g., cyclohexane-d12) are subjected to a reaction, and the relative rates of consumption of each isotopologue are measured. rsc.org This approach provides insight into whether C-H bond cleavage is the rate-limiting step. rsc.org

For instance, in the oxidation of cyclohexane (B81311) catalyzed by a bioinspired pincer iron(III) complex, intermolecular competition experiments between cyclohexane and cyclohexane-d12 (B167423) yielded a KIE (kH/kD) of 3.8. rsc.org This value, being significantly greater than 1, suggests that the abstraction of a hydrogen atom is the rate-determining step in this C(sp³)–H oxidation reaction. rsc.org

Similarly, competition experiments are utilized to probe the regioselectivity of reactions. By competing substrates with different types of C-H bonds (e.g., tertiary, secondary, and primary), the preference of a catalyst or reagent for a specific type of bond can be determined. scispace.com

NMR-Based KIE Measurements

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, site-specific method for measuring kinetic isotope effects at natural abundance. github.com Quantitative ¹³C NMR, in particular, allows for the simultaneous measurement of carbon KIEs at every position within a molecule. github.com This is achieved by precisely measuring the change in the isotopic ratio ([¹²C]/[¹³C]) at each carbon position in the starting material or product at a specific reaction conversion. github.com

The methodology relies on the principle that isotopologues will compete in a reaction. github.com The isotopologue with the lighter isotope (¹²C) will typically react faster, leading to its enrichment in the product, while the slower-reacting isotopologue (containing ¹³C) will become enriched in the unreacted starting material. github.com The degree of this enrichment is quantified by the fractionation factor, which is the ratio of the isotope ratio in the recovered material to the initial isotope ratio. github.com From the fractionation factor and the reaction conversion, the KIE can be calculated. github.com

GC-MS Based KIE Measurements

Gas Chromatography-Mass Spectrometry (GC-MS) is another instrumental technique frequently employed to determine kinetic isotope effects. This method is particularly useful for analyzing the products of competition reactions involving deuterated and non-deuterated substrates. rsc.org

In a typical experiment, a mixture of cyclohexene and this compound is reacted, and the product mixture is analyzed by GC-MS. rsc.orgresearchgate.net The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects the various isotopologues of the products based on their mass-to-charge ratio. By quantifying the relative amounts of the deuterated and non-deuterated products, the KIE can be determined. amazonaws.com For example, in studying the oxidation of cyclohexane, GC-MS is used to determine the ratio of cyclohexanol to [D11]-cyclohexanol produced from a mixture of cyclohexane and cyclohexane-d12. amazonaws.com

Elucidation of Organic Reaction Pathways

This compound is a critical mechanistic probe for unraveling the intricate details of organic reaction pathways, especially in oxidation reactions. The presence of deuterium atoms allows researchers to track the fate of specific hydrogen positions and to differentiate between competing reaction mechanisms.

Oxidation Reactions

In oxidation reactions, cyclohexene presents two primary sites of reactivity: the C=C double bond and the allylic C-H bonds. The use of this compound helps to distinguish between reactions occurring at these two sites. A significant KIE is expected for reactions involving the cleavage of an allylic C-D bond, whereas a KIE close to unity (1.0) is anticipated for reactions that exclusively target the C=C bond, such as epoxidation, as the C-D bonds are not broken in the rate-limiting step.

The ozonolysis of cyclohexene is a complex process that leads to the formation of highly oxidized multifunctional compounds. researchgate.netacs.org Mechanistic studies using this compound have been instrumental in understanding the formation of these products. researchgate.netacs.org

The reaction is initiated by the cycloaddition of ozone to the double bond, forming a primary ozonide which rapidly decomposes. acs.orgmsu.edu This decomposition leads to a Criegee intermediate that can undergo further reactions, including isomerization via intramolecular hydrogen shifts, to form highly oxidized products. researchgate.netacs.org

Experiments comparing the ozonolysis of cyclohexene and this compound have shown that the use of the deuterated compound results in a less oxidized product distribution and a lower yield of highly oxygenated products. researchgate.netacs.org This is attributed to the primary kinetic isotope effect, which slows down the rate-limiting intramolecular hydrogen (deuterium) shift reactions. acs.org For instance, the rate coefficients for the hydrogen shifts are calculated to decrease by a factor of about 30 for C₆H₉O₄ and C₆H₉O₆ peroxy radicals and by more than 200 for C₆H₉O₈ when hydrogen is replaced by deuterium. acs.org

| Compound | Effect of Deuteration on Ozonolysis | Reference |

| This compound | Results in a less oxidized product distribution. | researchgate.netacs.org |

| This compound | Leads to a lower yield of highly oxygenated products. | researchgate.netacs.org |

| This compound | Reduces OH radical formation by ~50% compared to cyclohexene-h10. |

High-valent metal-oxo complexes are versatile oxidants that can perform both oxygen atom transfer (OAT) and hydrogen atom transfer (HAT) reactions. rsc.orgresearchgate.net Cyclohexene is an excellent substrate for probing the reactivity of these complexes, as it can undergo either epoxidation (OAT) at the C=C bond or allylic oxidation (HAT) at the C-H bonds. researchgate.net The use of this compound is crucial for dissecting these competing pathways.

Studies on non-heme manganese(IV)-oxo (Mn(IV)O) complexes have shown that the chemoselectivity of cyclohexene oxidation is highly dependent on the reaction conditions and the nature of the complex. nih.govacs.org In the absence of acid, Mn(IV)O complexes preferentially cleave the allylic C-H bonds, leading to allylic oxidation products. nih.govacs.org However, in the presence of triflic acid (HOTf), the reaction shifts to favor epoxidation. nih.govacs.org

When this compound is used as the substrate, the oxidation by Mn(IV)O complexes predominantly yields the epoxide. nih.govacs.org This shift in selectivity is a direct consequence of the large kinetic isotope effect associated with the cleavage of the strong allylic C-D bonds. For example, a KIE of 41 has been reported for the allylic oxidation of cyclohexene by certain iron(IV)-oxo complexes, indicating that C-H bond cleavage is the rate-limiting step. researchgate.net In contrast, the KIE for epoxidation is approximately 1.0. This makes the allylic oxidation pathway significantly slower for this compound, allowing the epoxidation pathway to dominate.

| Catalyst System | Substrate | Preferred Pathway | Product Ratio (Epoxide:Allylic) | KIE (Allylic Oxidation) | Reference |

| Mn(IV)-oxo | Cyclohexene | Allylic Oxidation | 1:2 | - | |

| Mn(IV)-oxo | This compound | Epoxidation | >85% epoxide | 41 | nih.govacs.org |

| Mn(IV)-oxo + HOTf | Cyclohexene | Epoxidation | 4:1 | - | |

| Fe(IV)-oxo | Cyclohexene | Allylic Oxidation | - | 41 | researchgate.net |

| Fe(IV)-oxo | This compound | Epoxidation | - | 1.0 (for epoxidation) | researchgate.netresearchgate.net |

The product distribution is also influenced by the steric and electronic properties of the ligands surrounding the metal center. rsc.orgresearchgate.net Sterically encumbered Mn(IV)-oxo complexes tend to favor epoxidation, while less hindered analogues prefer allylic C-H bond cleavage. rsc.orgresearchgate.net

Reactions with High-Valent Metal-Oxo Complexes

Chemoselectivity of Epoxidation vs. Hydroxylation

The competition between the epoxidation of the double bond and the hydroxylation at the allylic position is a central theme in the oxidation of cyclohexene. Using this compound allows researchers to elucidate the preferred pathway under various conditions.

In reactions catalyzed by high-valent iron(IV)-oxo porphyrin π-cation radical complexes, the choice between epoxidation and allylic hydroxylation is highly dependent on the substrate's isotopic composition. For regular cyclohexene (h10), allylic hydroxylation can be a major pathway. However, when this compound is used, the reaction overwhelmingly favors epoxidation. researchgate.net This is a direct consequence of the large primary kinetic isotope effect associated with breaking the stronger allylic C-D bond, which is required for hydroxylation. The KIE (kH/kD) for allylic C-H bond oxidation can be exceptionally large, with values reported as high as 41. rsc.org In contrast, the epoxidation pathway, which involves the direct attack on the π-system of the double bond, does not involve C-H(D) bond cleavage in its rate-determining step, resulting in a KIE value of approximately 1.0. researchgate.netresearchgate.net

Studies with non-porphyrin manganese(IV)-oxo complexes also demonstrate this principle. One such complex showed a strong preference for activating the allylic C-H bond in cyclohexene, but when reacting with this compound, it yielded cyclohexene oxide-d10 as the sole product, confirming that the C-D bond cleavage pathway was effectively shut down. rsc.org This shift in chemoselectivity provides unequivocal evidence that hydrogen atom transfer (HAT) from the allylic position is the rate-limiting step for the hydroxylation pathway.

Table 1: Kinetic Isotope Effects (KIE) in the Oxidation of Cyclohexene vs. This compound

| Catalyst System | Reaction Pathway | Observed KIE (kH/kD) | Predominant Product with this compound | Reference |

| Iron(IV)-oxo porphyrin π-cation radical | Allylic Hydroxylation | 41 | Cyclohexene oxide-d10 | rsc.org |

| Iron(IV)-oxo porphyrin π-cation radical | Epoxidation | ~1.0 | Cyclohexene oxide-d10 | researchgate.netresearchgate.net |

| Non-acid-bound Mn(IV)-oxo complex | Allylic Hydroxylation | 41 | Not specified, but epoxidation favored | |

| Manganese Corrole Complex | Hydrogen Atom Transfer | 5.0 | Not specified | osti.gov |

Oxygen Atom Transfer (OAT) Mechanisms

This compound is instrumental in studying the intimate details of oxygen atom transfer (OAT) mechanisms. In many catalytic systems, particularly those mimicking cytochrome P450, the oxidant is a high-valent metal-oxo species. The use of isotopically labeled this compound helps confirm that the reaction proceeds via OAT rather than a mechanism involving substrate-derived radicals that might abstract hydrogen.

For instance, in epoxidation reactions catalyzed by certain vanadium-oxo porphyrin complexes, the observed KIE of 1.0 when comparing cyclohexene and this compound strongly supports an OAT mechanism where the C-H bonds are not involved in the rate-limiting step. gdut.edu.cn Similarly, studies on heme compound II models, such as [FeIV(O)(TMP)(Cl)], show that the reaction with cyclohexene yields an epoxidation product with a KIE of 1.0. rsc.org This suggests the reaction proceeds through a disproportionation to a more reactive species that then performs the epoxidation via OAT. rsc.org

In contrast, other metal-oxo complexes show a different reactivity. An iron(IV)-oxo complex with an electron-deficient porphyrin, [FeIV(O)(TPFPP)(Cl)], reacts with cyclohexene to produce the allylic hydroxylation product, 2-cyclohexen-1-ol, with a large KIE of 41. rsc.org This indicates that the mechanism is not a direct OAT to the double bond but rather a hydrogen atom transfer (HAT) from the allylic position, a pathway made evident by the isotopic substitution in this compound. rsc.org

Role of Temperature and Catalytic Environment

The competition between epoxidation and hydroxylation can be sensitive to reaction conditions, and this compound is a key tool for investigating these effects. Research on oxoiron(IV) porphyrin π-cation radicals has shown a remarkable temperature-dependent switch in selectivity. In the oxidation of normal cyclohexene, C=C epoxidation is the preferred pathway at higher temperatures (e.g., 213-233 K), while allylic C-H hydroxylation becomes dominant at lower temperatures (e.g., 193-213 K). researchgate.net

This switch is accompanied by a dramatic increase in the KIE for the hydroxylation pathway as the temperature decreases. researchgate.netresearchgate.net However, when the reaction is performed with this compound, the epoxidation pathway dominates regardless of the temperature. researchgate.net This finding suggests that at lower temperatures, quantum mechanical tunneling plays a significant role in the hydrogen atom abstraction from cyclohexene, making the hydroxylation pathway feasible despite a higher classical energy barrier. researchgate.netnih.gov Since tunneling is highly mass-sensitive, this effect is negligible for the heavier deuterium atom, so the epoxidation pathway remains the only viable one for this compound at all tested temperatures. researchgate.net

The catalytic environment, including the electronic nature of the catalyst's ligands, also plays a crucial role. For oxoiron(IV) porphyrin complexes, using electron-deficient porphyrin ligands can eliminate the temperature effect, leading to cyclohexene oxide as the major product across all temperatures, even with non-deuterated cyclohexene.

Hydrogenation and Dehydrogenation Mechanisms

The use of this compound provides critical insights into the mechanisms of adding or removing hydrogen from the cyclohexene ring, processes of fundamental importance in catalysis.

Catalytic Hydrogenation-Dehydrogenation Pathways

In catalytic hydrogenation, this compound can be used to trace the fate of the deuterium atoms upon addition of hydrogen (H2) or, conversely, to study the addition of deuterium (D2) to regular cyclohexene. These studies help to establish the stereochemistry and sequence of bond-making and bond-breaking steps on the catalyst surface. The thermodynamics of cyclohexene disproportionation, where it can be both hydrogenated to cyclohexane and dehydrogenated to benzene (B151609), can also be studied. researchgate.net While the dehydrogenation to benzene is endothermic, the hydrogenation to cyclohexane is exothermic. researchgate.net The use of this compound can help unravel the kinetics of these competing pathways on a catalyst surface.

Catalytic dehydrogenation of cycloalkanes is often thermodynamically challenging, requiring high temperatures. mdpi.com Studies on the dehydrogenation of cyclohexene on metal surfaces like platinum are crucial for understanding the formation of aromatic compounds. escholarship.org Using a mixture of cyclohexene and this compound can reveal whether intermolecular hydrogen/deuterium transfer occurs during the process. scispace.com

H-D Exchange on Catalytic Surfaces

One of the most powerful applications of this compound is in studying hydrogen-deuterium (H-D) exchange reactions on catalytic surfaces. oup.com When this compound is exposed to a hydrogen source (like H2 gas) in the presence of a catalyst, the deuterium atoms on the ring can exchange with hydrogen atoms. The location and extent of this exchange provide a detailed map of the molecule's interaction with the catalyst.

Studies have shown that catalysts like palladium or platinum can facilitate H-D exchange. researchgate.netcardiff.ac.uk For instance, ruthenium catalysts have been used to prepare this compound from regular cyclohexene using deuterium oxide (D2O) as the deuterium source. oup.com The mechanism involves a repetitive cycle of hydroruthenation (addition of Ru-D) and β-hydride elimination (removal of Ru-H), which scrambles the isotopes across the molecule. oup.com The efficiency of this exchange can be very high, achieving over 98% deuteration.

This exchange is not limited to the olefinic or allylic positions. Under certain conditions, all ten hydrogen atoms can be exchanged, demonstrating the catalyst's ability to activate even the less reactive C-H bonds of the saturated part of the ring. oup.com Observing the H-D exchange provides direct evidence for the reversibility of elementary steps like olefin insertion and β-hydride elimination, which are fundamental to hydrogenation and dehydrogenation catalysis.

Elimination Reactions (e.g., E2 Mechanisms)

While this compound itself is the product of an elimination reaction, its isotopically labeled precursors are vital for studying the mechanisms of these reactions, particularly the bimolecular elimination (E2) mechanism. The E2 reaction is highly stereospecific, requiring a specific spatial arrangement of the departing hydrogen and leaving group.

The mechanism requires an anti-periplanar geometry, where the hydrogen atom and the leaving group are in the same plane but on opposite sides of the C-C bond. masterorganicchemistry.comunizin.org In a cyclohexane ring system, this translates to a requirement that both the β-hydrogen and the leaving group must be in axial positions for the reaction to occur efficiently. chemistrysteps.com

By synthesizing a cyclohexyl halide precursor with deuterium atoms at specific, known positions, researchers can test this hypothesis. For example, if a cyclohexyl bromide has a deuterium atom that is anti-periplanar to the bromine and a hydrogen atom that is syn-clinal (gauche), the E2 reaction will selectively remove the deuterium atom. masterorganicchemistry.com This selective removal, confirmed by analyzing the isotopic composition of the resulting Cyclohexene-d(n) product, provides definitive proof of the reaction's stereochemical requirement.

Furthermore, the deuterium isotope effect provides kinetic evidence for the E2 mechanism. openstax.orglibretexts.org Because the C-H (or C-D) bond is broken in the single, rate-determining step of the E2 reaction, a slower reaction rate is observed when a deuterium atom is removed instead of a hydrogen atom. unizin.orgopenstax.org This rate difference confirms that C-H bond cleavage is part of the concerted transition state, a key feature of the E2 mechanism. openstax.org

Theoretical and Computational Chemistry of Cyclohexene D10 Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the molecular intricacies of Cyclohexene-d10 (B72652). These methods provide a fundamental understanding of its electronic structure and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Using methods like B3LYP with basis sets such as def2-TZVP and def2-SVP, researchers can obtain precise bond lengths and angles. rsc.org For instance, DFT calculations have been employed to optimize the geometries of various species involved in reactions with this compound. rsc.org The electronic structure, which governs the molecule's chemical behavior, can also be analyzed in detail. Molecular orbital energy levels, atomic charges, and spin densities are calculated to understand how deuteration influences the electron distribution within the molecule. researchgate.net These computational analyses have been instrumental in studies involving metal-porphyrin complexes, where the electronic properties of the catalyst and substrate are key to understanding the reaction mechanism. researchgate.net

Transition State Characterization and Activation Energy Calculations

The characterization of transition states is fundamental to understanding the kinetics of chemical reactions involving this compound. Computational methods are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. acs.org By performing frequency calculations, these transition states are verified by the presence of a single imaginary frequency.

The activation energy, or the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. osti.gov DFT calculations have been used to determine the reaction energy barriers for oxidation reactions of this compound. researchgate.net For example, in the oxidation of cyclohexene (B86901) by iron(IV)-oxo porphyrin complexes, DFT calculations revealed that C–H bond hydroxylation has a lower activation energy barrier (21.7 kcal mol-1) compared to C=C bond epoxidation (25.8 kcal mol-1). osti.gov These calculations are essential for predicting reaction pathways and understanding chemoselectivity. osti.gov

Vibrational Frequency Predictions and Isotopic Effects

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a detailed picture of the molecular motions of this compound. A complete vibrational assignment for this compound has been achieved by studying its infrared and Raman spectra, supported by theoretical predictions of the fundamental frequencies. researchgate.net These predictions are often calculated using a valence force field, which can be refined to match experimental data. researchgate.net

The substitution of hydrogen with deuterium (B1214612) leads to significant kinetic isotope effects (KIEs), which can be elucidated through computational studies. For example, in the ozonolysis of cyclohexene, transition state theory calculations indicated that deuteration significantly decreases the rate of hydrogen-shift reactions. acs.org Specifically, the rate coefficients for H-shifts in C6H9O4 and C6H9O6 peroxy radicals were found to decrease by a factor of about 30 upon deuteration, and by more than 200 for C6H9O8 peroxy radicals. acs.org This is attributed to the heavier mass of deuterium and a reduction in quantum tunneling. acs.orguni-koeln.de Similarly, a large KIE of 41 was observed in the allylic oxidation of this compound, indicating that the cleavage of the C-D bond is the rate-limiting step. In contrast, a KIE of 1.0 was found for epoxidation reactions, suggesting that the C-D bonds are not broken in the rate-determining step of that particular pathway. osti.govgdut.edu.cn

Table 1: Kinetic Isotope Effects (KIE) in Reactions of this compound

| Reaction Type | Catalyst/Reagent | KIE (kH/kD) | Reference |

|---|---|---|---|

| Allylic Oxidation | Mn(IV)-oxo complex | 41 | |

| Epoxidation | Mn(IV)-oxo complex | ~1.0 | |

| Ozonolysis (H-shift) | Ozone | 30-200 | acs.org |

| Epoxidation | Vanadium-oxo porphyrin | 1.0 | gdut.edu.cn |

| Oxidation | Iron(IV)-oxo porphyrin | 1.0 | osti.gov |

Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is indispensable for mapping out the entire energy landscape of a reaction, providing a detailed mechanism. For the ozonolysis of cyclohexene, quantum chemical calculations at the CCSD(T)-F12a/VDZ-F12//ωB97XD/aug-cc-pVTZ level, combined with kinetic modeling, have provided a consistent picture of the formation of highly oxidized molecules through a series of peroxy radical isomerizations and O2 additions. acs.orgresearchgate.net

Similarly, DFT calculations have been used to propose mechanisms for the aerobic epoxidation of olefins catalyzed by vanadium-oxo porphyrin complexes. gdut.edu.cn These calculations can trace the reaction from the initial reactants, through intermediates and transition states, to the final products, providing a step-by-step understanding of the catalytic cycle. gdut.edu.cn For instance, in the oxidation of cyclohexene by manganese complexes, DFT computations have helped to establish a trend in the thermodynamic properties and reactivity based on the Mn=O bond dissociation free energy. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics.

Conformational Analysis of Deuterated Cyclohexene

The flexible ring structure of cyclohexene can adopt various conformations. While specific molecular dynamics studies focusing solely on the conformational analysis of this compound are not widely reported in the provided search results, the principles of such studies can be inferred. MD simulations, often in conjunction with methods like NMR spectroscopy and small-angle neutron scattering (SANS), can be used to investigate the conformational landscape of molecules. researchgate.net These simulations would model the interactions between the atoms of the this compound molecule over time, allowing for the exploration of different ring conformations and the energy barriers between them. Such studies are crucial for understanding how deuteration might influence the conformational preferences and dynamics of the cyclohexene ring, which in turn can affect its reactivity. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dibromocyclohexane-d10 |

| 2-cyclohexen-1-ol |

| 2-cyclohexen-1-ol-d10 |

| 2-cyclohexen-1-one |

| Adipaldehyde |

| Benzene (B151609) |

| C5H7O2(OOH) |

| C6H10O3 |

| Carbon tetrachloride |

| Cyclohexane (B81311) |

| Cyclohexane-d12 (B167423) |

| Cyclohexanol-d12 (B1349753) |

| Cyclohexene |

| Cyclohexene oxide-d10 |

| Cyclohexene-h10 |

| Cyclooctene |

| Deuterium |

| Formic acid |

| Glutaraldehyde |

| Lithium aluminum deuteride |

| Methyl salicylate |

| Pentanal |

| Styrene |

| Triflic acid |

| a-pinene |

Intermolecular Interactions and Solvent Effects

The reactivity and reaction pathways of this compound are significantly influenced by its interactions with solvent molecules. Computational and experimental studies have demonstrated that the solvent environment can alter the stability of transition states, thereby dictating product selectivity in chemical reactions.

In oxidation reactions involving non-porphyrin Manganese(IV)-oxo complexes, the choice of solvent plays a key role in determining the chemoselectivity between C=C epoxidation and allylic C-D bond activation. rsc.org Density Functional Theory (DFT) calculations that incorporate solvent effects are crucial for accurately predicting reaction energy barriers. rsc.org For instance, studies on the oxidation of cyclohexene by iron(IV)-oxo porphyrin π-cation radical complexes show that the solvent environment contributes to the delicate energy balance between the epoxidation and hydroxylation pathways. rsc.org

The dehydration of cyclohexanol (B46403) to cyclohexene, a related reaction, also highlights the profound impact of the solvent. The rate of dehydration catalyzed by zeolites shows a dramatic difference between an apolar solvent (decalin) and an aqueous phase, with turnover rates differing by two to three orders of magnitude on certain zeolite types. chemrxiv.org This is attributed to the different ways solvents solvate the reactants, products, and transition states involved in the catalytic cycle. rsc.org The nature of the solvent can influence the solvation of adsorbed species and transition states, a phenomenon that can be rigorously examined using Transition State Theory. rsc.org In the context of heterogeneous catalysis, such as the hydrogenation of cyclohexene on a Platinum catalyst, the reaction rate is dependent on the concentration of hydrogen within the solvent, directly implicating the solvent's solvation ability in the reaction kinetics. rsc.org

Statistical Mechanics and Kinetic Modeling

Statistical mechanics provides the theoretical foundation for understanding and predicting the kinetics of reactions involving this compound, particularly its thermal decomposition and high-energy reactions. By modeling the distribution of energy among the molecule's quantum states, methods like Transition State Theory (TST), RRKM theory, and master equation modeling can calculate reaction rate constants from first principles.

Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. It posits that the reaction rate is governed by the frequency at which reactant molecules pass through a high-energy transition state configuration on their way to becoming products. For unimolecular reactions in the gas phase, TST is extended by RRKM (Rice-Ramsperger-Kassel-Marcus) theory, which accounts for the microcanonical rate constant's dependence on the internal energy of the molecule. chemrxiv.orgosti.gov The RRKM theory assumes that energy is randomized within the molecule faster than the reaction itself occurs. osti.gov

The principles of TST are widely applied in computational studies of this compound reactions. For example, in the oxidation of this compound by iron-oxo complexes, DFT calculations are used to locate the transition states for competing pathways like oxygen atom transfer (OAT) for epoxidation and hydrogen atom transfer (HAT) for hydroxylation. rsc.org The calculated free energy barriers for these transition states allow for the prediction of reaction rates and kinetic isotope effects (KIEs). The large KIE values observed in the oxidation of cyclohexene, often exceeding 40, are a direct consequence of the higher energy barrier for cleaving a C-D bond compared to a C-H bond, a phenomenon well-explained by TST. rsc.orgosti.gov

In a study of cyclohexene oxidation by a nonheme Fe(IV)O complex, the second-order rate constant for the deuterated species was determined, allowing for a direct calculation of the KIE. researchgate.net Similarly, the oxidation of this compound by an iron(IV)-oxo porphyrin π-cation radical complex yielded a KIE of 41, indicating that the C-D bond activation is the rate-determining step. osti.gov

| Reaction System | Reactant | Rate Constant (k₂) / Energy Barrier | Kinetic Isotope Effect (KIE) | Reference |

|---|---|---|---|---|

| Oxidation by [FeIV(O)(TMP+•)]+ | Cyclohexene-h10 | k₂(H) = 6.2 x 10-3 M-1s-1 | 41 | osti.gov |

| Oxidation by [FeIV(O)(TMP+•)]+ | This compound | k₂(D) = 1.5 x 10-4 M-1s-1 | ||

| Oxidation by FeIVO Complex (1Oh) | Cyclohexene-h10 | - | 80 | rsc.org |

| Oxidation by FeIVO Complex (1Oh) | This compound | - | ||

| Retro-Diels-Alder Decomposition | Cyclohexene | 63.1 kcal/mol | N/A | researchgate.net |

| H₂-Elimination | Cyclohexene | 61.9 kcal/mol |

For a complete description of gas-phase unimolecular reactions over a range of temperatures and pressures, RRKM theory is integrated into a master equation framework. acs.orgacs.org The master equation is a set of differential equations that describes the time evolution of the population of molecules at each energy level, accounting for both reaction (decay) and collisional energy transfer between the reactant and bath gas molecules. umich.eduumich.edu Solving the master equation yields pressure-dependent rate coefficients, which are crucial for accurate kinetic modeling of processes like combustion and pyrolysis. researchgate.net

A detailed master equation simulation has been performed for the thermal unimolecular decomposition of cyclohexene in shock tubes. umich.eduumich.edu These studies investigate the "incubation time," a delay period during which the vibrational energy distribution of the reactant molecules relaxes to the higher temperature of the shocked gas before reaching a steady-state decomposition rate. The simulations showed that this incubation period is strongly dependent on the average energy transferred per collision. umich.edu

More recent kinetic models for cyclohexene combustion explicitly compute pressure-dependent rate coefficients for its primary decomposition pathways by solving the master equation. researchgate.net The main thermal decay channels for cyclohexene are the retro-Diels-Alder reaction to form 1,3-butadiene (B125203) and ethylene, and a direct H₂-elimination to produce benzene. researchgate.net The energy barriers for these pathways, determined by high-level quantum chemical calculations, serve as critical input for the RRKM calculations within the master equation model. researchgate.net While these specific studies focus on non-deuterated cyclohexene, the methodology is directly applicable to this compound, where changes in vibrational frequencies and zero-point energies due to deuterium substitution would alter the calculated state densities and, consequently, the thermal decay rates.

| Decomposition Pathway | Products | Calculated Critical Energy (E₀) | Modeling Framework | Reference |

|---|---|---|---|---|

| Retro-Diels-Alder | 1,3-Butadiene + Ethylene | 63.1 kcal/mol | Master Equation / RRKM | researchgate.net |

| H₂-Elimination | Benzene + H₂ | 61.9 kcal/mol | Master Equation / RRKM | researchgate.net |

| Unimolecular Decomposition | 1,3-Butadiene + Ethylene | 22990 cm-1 (~65.7 kcal/mol) | Master Equation / RRKM | umich.edu |

Advanced Research Applications of Cyclohexene D10

Cyclohexene-d10 (B72652), a deuterated isotopologue of cyclohexene (B86901), serves as a powerful tool in advanced scientific research. Its utility stems from the kinetic isotope effect (KIE), where the substitution of hydrogen with the heavier deuterium (B1214612) isotope alters the rates of chemical reactions involving C-H bond cleavage. This property makes it an invaluable tracer for elucidating reaction mechanisms, metabolic pathways, and environmental processes.

Tracing Chemical Reaction Pathways

The primary application of this compound in chemical research is to probe reaction mechanisms. By comparing the reaction rates and product distributions of cyclohexene and this compound, researchers can determine whether the cleavage of a C-H or C-D bond is the rate-determining step of a reaction.

In studies of olefin oxidation by manganese(IV)-oxo complexes, this compound was used to differentiate between epoxidation and allylic oxidation pathways. rsc.org The use of this compound helps suppress the rate of allylic oxidation, which involves C-H bond cleavage, while the epoxidation rate remains largely unaffected. rsc.org This allows for the determination of an apparent kinetic isotope effect (KIE), providing insights into the chemoselectivity of the catalyst. rsc.org For instance, the oxidation of this compound by certain manganese complexes showed a significant reduction in allylic oxidation products, confirming the preference for this pathway in the non-deuterated analogue. rsc.org

Similarly, in ruthenium-catalyzed amidation of unfunctionalized hydrocarbons, the kinetic isotope effect for the amidation of cyclohexene versus this compound suggested a mechanism involving hydrogen abstraction to form a carboradical intermediate. capes.gov.br The observed KIE indicates that the C-H bond cleavage is a critical step in the reaction mechanism.

The electrophilic bromination of cyclohexene has also been investigated using this compound. acs.org Kinetic studies of the bromination of cyclohexene and its deuterated isotopologues in acetic acid as a function of bromide ion concentration helped to elucidate the kinetic isotope effect on the reactions involving Br2 and Br3-. acs.org

Furthermore, in the context of photoredox allylic sp3-C-H arylation, deuterated cyclohexene (specifically cyclohexene-4,4,5,5-d4) was instrumental in distinguishing between two conflicting proposed mechanisms. nih.gov The isotopic labeling allowed researchers to track the position of bond formation and provide strong evidence against a radical anion capture-HAT (Hydrogen Atom Transfer) mechanism, instead supporting a radical coupling pathway. nih.gov

| Reaction | Catalyst/Reagent | kH/kD (KIE) | Conclusion | Reference |

|---|---|---|---|---|

| Oxidation | Manganese(IV)-oxo complex 1 | 9.3 | Large KIE indicates preference for allylic oxidation. | rsc.org |

| Oxidation | Manganese(IV)-oxo complex 2 | 5.3 | Significant KIE points to C-H bond oxidation. | rsc.org |

| Oxidation | Manganese(IV)-oxo complex 5 | 3.3 | Moderate KIE suggests a role for allylic oxidation. | rsc.org |

| Amidation | Ruthenium complex with PhINTs | Significant (value not specified) | Supports a hydrogen abstraction mechanism. | capes.gov.br |

| Porphyrin-mediated oxidation | Iron(III) complex | 1.0 | Absence of KIE suggests epoxidation is the likely pathway. | researchgate.net |

Metabolic Flux Analysis in Chemical Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in biological and chemical systems. ox.ac.uknih.gov Stable isotope tracers are fundamental to MFA, as they allow for the tracking of atoms through metabolic pathways. ox.ac.uknih.gov While direct studies detailing the use of this compound for MFA are not prevalent, the principles of using deuterated compounds are well-established and can be applied conceptually. juniperpublishers.comenergy.gov

Deuterated compounds, including deuterated water (D2O), are used as tracers to investigate reaction reversibility and thermodynamics in central carbon metabolism. energy.gov The incorporation of deuterium from a labeled source into metabolites can provide information on hydration/dehydration reactions, isomerizations, and other processes involving the exchange of protons with the solvent. energy.gov

In principle, this compound could serve as a tracer in systems where cyclohexene is a substrate or intermediate. By introducing this compound into a chemical or biochemical system, the distribution of deuterium in the products can be analyzed using techniques like mass spectrometry or NMR spectroscopy. This would reveal the metabolic fate of the cyclohexene molecule. For example, if a metabolic pathway involves the oxidation of cyclohexene, the position and extent of deuterium loss in the products would indicate which C-D bonds are broken, providing clues about the enzymatic mechanisms involved. juniperpublishers.comacs.org The kinetic isotope effect would also influence the rate at which this compound is metabolized compared to its non-deuterated counterpart, potentially altering the flux through competing pathways. juniperpublishers.comnih.gov

Environmental and Atmospheric Chemistry Studies

Deuterated compounds are valuable tracers in environmental science for tracking the movement and transformation of substances in various environmental compartments. isotope.commdpi.com

Cyclohexene is often used as a surrogate for biogenic monoterpenes in studies of atmospheric chemistry due to its structural similarities. acs.orgnih.gov The oxidation of these compounds by atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) is a major area of research. This compound has been instrumental in elucidating the mechanisms of these complex reactions.

In studies of the ozonolysis of cyclohexene, the use of fully deuterated this compound (C6D10) resulted in a significantly lower yield of highly oxidized molecules (HOMs) compared to non-deuterated cyclohexene. acs.orgcopernicus.org This large kinetic isotope effect indicates that hydrogen (or deuterium) abstraction is a critical step in the autoxidation pathways that lead to the formation of these low-volatility compounds, which are important for secondary organic aerosol (SOA) formation. copernicus.org

Similarly, the reaction of hydroxyl radicals with cyclohexene has been re-examined using partially and fully deuterated cyclohexene. nih.gov These experiments helped to confirm that the reaction proceeds primarily through ring-preserving pathways, rather than significant ring-opening as previously suggested. nih.gov By using C6D10, researchers were able to establish that the addition-elimination product incorporates the hydrogen from the OH radical and loses a deuterium atom from the cyclohexene ring. nih.gov

| Oxidant | Reactant | Major Products Identified | Key Finding | Reference |

|---|---|---|---|---|

| Ozone (O3) | Cyclohexene | Highly Oxidized Molecules (HOMs) | - | acs.org |

| Ozone (O3) | This compound | Reduced yield of HOMs | Deuteration slows down autoxidation, indicating H-abstraction is rate-limiting. | acs.orgcopernicus.org |

| Hydroxyl Radical (OH) | Cyclohexene | 2-Cyclohexen-1-ol | - | nih.gov |

| Hydroxyl Radical (OH) | This compound | Deuterated analogues of ring-preserved products | Confirmed ring-preserving pathways and mechanism of addition-elimination. | nih.gov |

| Hydroxyl Radical (OH) in presence of NO | Cyclohexane-d12 (B167423) (as a proxy) | Cyclohexanone-d10, Cyclohexyl nitrate-d11 | Quantified product yields from cyclohexoxy radical reactions. | acs.org |

Source Apportionment of Organic Pollutants

Hydrological Tracing in Environmental Science

Deuterium, primarily in the form of deuterium oxide (D2O or heavy water), is a widely used conservative tracer in hydrology. isotope.comzeochem.commdpi.com It is used to study groundwater movement, surface water-groundwater interactions, and water residence times. zeochem.com The principle relies on injecting water with an enriched deuterium content into a hydrological system and monitoring its movement. isotope.com

While D2O is the most common deuterated tracer in hydrology, deuterated organic compounds could potentially be used in specific scenarios, such as tracing the movement of organic contaminants in groundwater or understanding their interaction with aquifer materials. A study on monitoring in-situ biodegradation of aromatic hydrocarbons used deuterated compounds as tracers in a groundwater test. scilit.com In this context, this compound could theoretically be used as a tracer for a co-contaminant plume containing cyclohexene or similar organic compounds. Its transport and degradation could be compared to a conservative tracer (like D2O or a bromide salt) to assess the extent of natural attenuation processes like sorption and biodegradation affecting the organic contaminant. However, the application of deuterated organic compounds like this compound for hydrological tracing is not a common practice, and factors such as potential toxicity, cost, and interaction with the subsurface environment would need careful consideration. ed.ac.uk

Catalysis Research

The substitution of hydrogen with heavier deuterium atoms in this compound results in a lower zero-point energy for its C-D bonds compared to the C-H bonds in regular cyclohexene. libretexts.org This difference leads to a higher activation energy required to break the C-D bonds, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgepfl.ch Researchers leverage the KIE to elucidate the intricate steps of catalytic reactions. By comparing the reaction rates and pathways of cyclohexene and this compound, scientists can identify which bonds are broken in the rate-determining step of a reaction, providing invaluable mechanistic insights. epfl.chresearchgate.netrsc.org

Investigation of Heterogeneous and Homogeneous Catalytic Systems

This compound is instrumental in studying both heterogeneous and homogeneous catalysis, where the catalyst is in a different or the same phase as the reactants, respectively. savemyexams.com

In heterogeneous catalysis , research has focused on reactions over solid catalysts, such as metals and zeolites. For instance, studies on the dehydrogenation of cyclohexene on nickel (Ni) and platinum (Pt) surfaces have utilized this compound to understand the surface-level processes. scispace.com Similarly, the dehydration of cyclohexanol (B46403) over zeolite catalysts was investigated using deuterated compounds to trace the reaction mechanism, distinguishing between E1 and E2 elimination pathways. osti.gov The use of this compound in these systems helps clarify the role of the catalyst surface in activating C-H (or C-D) bonds. unizin.org

In homogeneous catalysis , this compound is used to probe the mechanisms of metal complex-catalyzed reactions in solution. A notable example is its use in studying oxidation reactions mediated by iron porphyrin complexes, which are models for cytochrome P450 enzymes. In one study, the oxidation of cyclohexene by an iron(IV)-oxo porphyrin complex showed a significant switch in reaction pathway from C=C epoxidation to C-H hydroxylation at lower temperatures. researchgate.net However, when this compound was used, the epoxidation pathway dominated regardless of temperature. researchgate.net This indicated a large kinetic isotope effect and a significant quantum tunneling effect for the C-H bond activation, highlighting the crucial role of C-H (C-D) bond cleavage in the reaction mechanism. researchgate.net

Another study on manganese(IV)-oxo complexes demonstrated how the catalyst's structure influences chemoselectivity between epoxidation and allylic oxidation. rsc.org The kinetic isotope effect, measured using this compound, was a key parameter in determining the dominant reaction pathway. rsc.org A KIE value close to 1.0, as seen in some vanadium-oxo porphyrin systems, suggests an oxygen atom transfer mechanism where the C-D bond is not broken in the rate-limiting step. gdut.edu.cn Conversely, a large KIE points to a mechanism involving hydrogen atom transfer (HAT) from the allylic position as the rate-determining step. rsc.orgrsc.org

Table 1: Kinetic Isotope Effect (KIE) in Cyclohexene Oxidation with Different Catalytic Systems

| Catalyst System | Reactant(s) | Observed KIE (kH/kD) | Implied Mechanism | Reference |

| Iron(IV)-oxo porphyrin complex | Cyclohexene/Cyclohexene-d10 | 41 (at 253 K for C-H oxidation) | C-H bond activation is rate-determining, significant tunneling effect | rsc.org |

| Manganese(IV)-oxo complex | Cyclohexene/Cyclohexene-d10 | 9.3 | Preference for allylic oxidation (HAT) | rsc.org |

| Vanadium-oxo porphyrin complex | Cyclohexene/Cyclohexene-d10 | 1.0 | Oxygen atom transfer (epoxidation) | gdut.edu.cn |

| Porphyrin complex (1) | Cyclohexene/Cyclohexene-d10 | 1.0 (KIE) | Suggests epoxidation is the likely occurrence | researchgate.net |

Probing Surface Reactions and Adsorption Phenomena

The interaction of molecules with catalyst surfaces is the foundational step in heterogeneous catalysis. unizin.org this compound is a valuable probe for studying these surface interactions, including adsorption (the binding of molecules to the surface) and subsequent reactions. Techniques like temperature-programmed desorption (TPD) and various spectroscopies can track the fate of adsorbed this compound.

Studies on metal surfaces such as gold (Au), platinum (Pt), and nickel (Ni) have examined the adsorption and reaction of cyclohexene. scispace.comresearchgate.net Research has shown that nascent gold surfaces, created by friction, can catalytically hydrogenate and dehydrogenate cyclohexene. researchgate.net The use of this compound allows for differentiation between hydrogen atoms from the molecule and those from other sources.

The adsorption of cyclohexene on various metal surfaces is a critical aspect of its catalytic conversion. For example, studies have investigated the adsorption kinetics of benzene (B151609), cyclohexane (B81311), and cyclohexene on microporous metal azolate frameworks, revealing complex multi-step adsorption processes. rsc.org While not using this compound directly, these studies highlight the importance of understanding adsorption, a process where deuterated molecules are essential for mechanistic clarification. The interaction of hydrogen with transition metal surfaces, a key step in hydrogenation, is also studied computationally, showing that metals with d10 electronic configurations, like gold, prefer non-dissociative adsorption of H2. acs.orgacs.org

Development of Internal Standards in Analytical Chemistry

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) coupled with chromatography (GC or LC), internal standards are crucial for accuracy and reproducibility. acanthusresearch.commsacl.org An ideal internal standard is a compound that is chemically almost identical to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer. acanthusresearch.com

This compound, with a mass ten units higher than natural cyclohexene, serves this purpose effectively. sigmaaldrich.com When added in a known, constant amount to samples, it co-elutes with the unlabeled cyclohexene during chromatography but is detected at a different mass-to-charge ratio (m/z). msacl.org This allows for precise correction for any analyte loss during sample preparation, injection, or ionization, thereby improving the accuracy of quantification. acanthusresearch.com